molecular formula C13H12F3N5 B2978953 N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 2415541-62-5

N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine

Katalognummer B2978953
CAS-Nummer: 2415541-62-5
Molekulargewicht: 295.269
InChI-Schlüssel: ZJURPEISDDNSSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine, also known as TPA-023, is a small molecule that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. TPA-023 is a subtype-selective agonist for the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain.

Wirkmechanismus

N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine acts as a subtype-selective agonist for the GABA-A receptor, specifically targeting the α2 and α3 subtypes. The GABA-A receptor is a pentameric ionotropic receptor that mediates the inhibitory effects of GABA in the brain. Activation of the GABA-A receptor by this compound leads to an increase in chloride ion influx, which hyperpolarizes the neuronal membrane and reduces neuronal excitability. This results in the anxiolytic, sedative, and anticonvulsant effects observed with this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the duration of GABAergic currents in neurons, indicating that it enhances the inhibitory effects of GABA. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its potential use in the treatment of addiction. In addition, this compound has been shown to have minimal side effects on motor coordination, suggesting that it may have advantages over other GABA-A receptor agonists in terms of tolerability.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine is its high selectivity for the α2 and α3 subtypes of the GABA-A receptor, which allows for more precise targeting of these subtypes in scientific research. In addition, this compound has been shown to have high potency and efficacy in animal models, making it a useful tool for studying the role of the GABA-A receptor in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Zukünftige Richtungen

There are a number of future directions for the study of N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine. One area of interest is the potential use of this compound in the treatment of addiction, particularly for alcohol and opioid addiction. Another area of interest is the use of this compound in combination with other drugs for the treatment of anxiety and depression. In addition, further research is needed to better understand the biochemical and physiological effects of this compound, particularly with respect to its effects on dopamine release and motor coordination. Overall, this compound represents a promising tool for the study of the GABA-A receptor and its potential therapeutic applications in the treatment of neurological and psychiatric disorders.

Synthesemethoden

The synthesis of N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine involves a series of chemical reactions that start with the reaction of 2-amino-4-(trifluoromethyl)pyrimidine with 2-bromo-1-pyridine to form N-(2-bromo-1-pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine. This intermediate is then reacted with azetidine-3-carboxylic acid to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research applications.

Wissenschaftliche Forschungsanwendungen

N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models, and has been tested in clinical trials for the treatment of anxiety disorders, depression, and insomnia. This compound has also been studied for its potential use in the treatment of alcohol and drug addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse and alcohol in animal models.

Eigenschaften

IUPAC Name

N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5/c14-13(15,16)10-4-6-18-12(20-10)19-9-7-21(8-9)11-3-1-2-5-17-11/h1-6,9H,7-8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJURPEISDDNSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.